molecular formula C10H16N2O2S4 B1673190 Dimorpholinethiuram disulfide CAS No. 729-46-4

Dimorpholinethiuram disulfide

Cat. No.: B1673190
CAS No.: 729-46-4
M. Wt: 324.5 g/mol
InChI Key: KKVYOWPPMNSLCP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Dimorpholinethiuram disulfide is aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of alcohol, converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .

Mode of Action

This compound acts by inhibiting ALDH . This inhibition blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism, causing an accumulation of acetaldehyde in the blood . This leads to a highly unpleasant reaction when alcohol is consumed, known as the disulfiram-alcohol reaction .

Biochemical Pathways

The inhibition of ALDH affects the alcohol metabolism pathway . Under normal conditions, alcohol is metabolized into acetaldehyde, which is then converted into acetic acid by ALDH. The inhibition of aldh by this compound prevents this conversion, leading to an accumulation of acetaldehyde .

Pharmacokinetics

It is known that the compound has a very short half-life in the bloodstream, which limits its clinical application .

Result of Action

The accumulation of acetaldehyde in the blood due to the action of this compound results in a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction includes flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound contains a disulfide bond that is readily reduced by the free sulfhydryl groups of proteins via the thiol–disulfide exchange reaction . This irreversible reaction covalently modifies cysteine residues on target enzymes, causing the inhibition of the enzymatic function . Therefore, the presence of reducing agents in the environment could potentially affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Dimorpholinethiuram disulfide plays a vital role in biochemical reactions, particularly in the formation and stabilization of disulfide bonds in proteins and peptides. Disulfide bonds are essential for the proper folding and structural integrity of many extracellular proteins, including hormones, enzymes, and antibodies . This compound interacts with various enzymes and proteins, such as protein disulfide isomerases, which catalyze the formation and rearrangement of disulfide bonds. These interactions are crucial for maintaining the correct conformation and function of proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating redox homeostasis and protein folding within the endoplasmic reticulum . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of thiol groups in proteins. This alteration can lead to changes in protein function and stability, impacting various cellular processes such as apoptosis, cell proliferation, and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form and break disulfide bonds within proteins. This compound can interact with thiol groups in cysteine residues, leading to the formation of disulfide bonds that stabilize protein structures . Additionally, this compound can inhibit or activate enzymes by modifying their thiol groups, thereby affecting their catalytic activity. These interactions can result in changes in gene expression and protein function, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in redox homeostasis and protein folding. These changes can impact cellular processes such as growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance protein folding and stability by promoting disulfide bond formation . At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of cellular redox balance. These adverse effects can lead to cellular damage, inflammation, and apoptosis. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox homeostasis and protein folding. The compound interacts with enzymes such as protein disulfide isomerases and thioredoxin reductases, which play critical roles in maintaining the redox state of cellular proteins . These interactions can affect metabolic flux and the levels of metabolites involved in redox reactions, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via thiol-mediated uptake mechanisms and distributed to various cellular compartments, including the endoplasmic reticulum and mitochondria. These interactions can affect the localization and accumulation of this compound, influencing its biochemical effects.

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum, where it plays a crucial role in protein folding and redox homeostasis . The compound can also be found in other subcellular compartments, such as mitochondria and the cytoplasm, where it can exert its effects on protein function and stability. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: JX06 is synthesized through a series of chemical reactions involving the formation of a disulfide bond. The key steps include the reaction of morpholine with carbon disulfide to form morpholinothiocarbonyl chloride, which is then reacted with another molecule of morpholine to form bis(morpholinothiocarbonyl) disulfide .

Industrial Production Methods: The industrial production of JX06 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the final product meets the required standards for research use .

Scientific Research Applications

Properties

IUPAC Name

morpholine-4-carbothioylsulfanyl morpholine-4-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S4/c15-9(11-1-5-13-6-2-11)17-18-10(16)12-3-7-14-8-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYOWPPMNSLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SSC(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052471
Record name 4,4'-(Dithiodicarbonothioyl)dimorpholine
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Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729-46-4
Record name Bis(morpholinothiocarbonyl) disulfide
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Record name Dimorpholinethiuram disulfide
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Record name Dimorpholinethiuram disulfide
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Record name Morpholine, 4,4'-(dithiodicarbonothioyl)bis-
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Record name 4,4'-(Dithiodicarbonothioyl)dimorpholine
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Record name 4,4'-(dithiodicarbonothioyl)dimorpholine
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Record name DIMORPHOLINETHIURAM DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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